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Compound of Interest

Compound Name: (S)-(+)-3,3-Dimethyl-2-butylamine

Cat. No.: B104406 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

chiral amine, (S)-(+)-3,3-Dimethyl-2-butylamine. The information presented herein is essential

for the identification, characterization, and quality control of this compound in research and

development settings. The nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data are detailed in structured tables, accompanied by general experimental

protocols for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (S)-
(+)-3,3-Dimethyl-2-butylamine. Note that the spectra for the (S)-(+)-enantiomer and the (R)-

(-)-enantiomer are identical in an achiral solvent.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.8-3.0 Quartet 1H CH-NH₂

~1.2-1.4 Broad Singlet 2H NH₂

~1.0-1.2 Doublet 3H CH₃-CH

~0.9 Singlet 9H C(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~55-60 CH-NH₂

~30-35 C(CH₃)₃

~25-30 C(CH₃)₃

~20-25 CH₃-CH

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum of an amine is characterized by N-H stretching and bending vibrations. The

data presented below is for the stereoisomer (R)-(-)-3,3-Dimethyl-2-butylamine, which is

expected to be identical to that of the (S)-(+)-enantiomer.[1]

Table 3: IR Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://spectrabase.com/compound/4xMrmmbKvUt
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Frequency (cm⁻¹) Intensity Assignment

~3300-3500 Medium, Broad N-H Stretch (primary amine)

~2850-3000 Strong C-H Stretch (alkane)

~1590-1650 Medium N-H Bend (scissoring)

~1470 Medium C-H Bend (CH₃)

~1365 Medium C-H Bend (tert-butyl)

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. The data presented here is for the racemate, 3,3-Dimethyl-2-butylamine, and is

expected to be identical for the individual enantiomers. The fragmentation pattern is

characteristic of aliphatic amines, often involving alpha-cleavage.

Table 4: Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

101 ~5 [M]⁺ (Molecular Ion)

86 ~100 [M - CH₃]⁺

57 ~40 [C₄H₉]⁺ (tert-butyl cation)

44 ~30 [C₂H₆N]⁺

Experimental Protocols
While specific experimental parameters for the acquisition of the above data for (S)-(+)-3,3-
Dimethyl-2-butylamine are not publicly available, the following sections describe general

protocols for each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A sample of the amine is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and

transferred to an NMR tube. The spectrum is acquired on a high-field NMR spectrometer (e.g.,

300-500 MHz). For ¹H NMR, the chemical shifts are referenced to tetramethylsilane (TMS) at

0.00 ppm. For ¹³C NMR, the solvent peak is typically used as a reference.

Fourier-Transform Infrared (FTIR) Spectroscopy
A small amount of the neat liquid sample is placed on the diamond crystal of an Attenuated

Total Reflectance (ATR) accessory in an FTIR spectrometer. The spectrum is recorded over the

mid-IR range (typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-

noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample

measurement and subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
The volatile amine sample is introduced into the ion source of a mass spectrometer, often via a

gas chromatograph (GC-MS). In the ion source, the sample molecules are bombarded with a

high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The

resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and

detected.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (S)-(+)-3,3-Dimethyl-2-butylamine.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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